Ethyl 3-fluorocyclobutane-1-carboxylate
Description
Ethyl 3-fluorocyclobutane-1-carboxylate (CAS: 1553990-89-8) is a fluorinated cyclobutane derivative with the molecular formula C₇H₁₁FO₂ and a molecular weight of 146.16 g/mol. Its structure features a cyclobutane ring substituted with a fluorine atom at the 3-position and an ethyl ester group at the 1-position. Key properties include:
- Storage: Sealed in dry conditions at 2–8°C to ensure stability .
- Hazards: Classified as flammable (H225) and irritant (H315, H319), requiring careful handling .
This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its strained cyclobutane ring and fluorine-enhanced electronic properties.
Properties
IUPAC Name |
ethyl 3-fluorocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIRVCXYJTUNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 3-fluorocyclobutane-1-carboxylate typically involves the reaction of 3-fluorocyclobutanecarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The process can be summarized as follows: [ \text{3-fluorocyclobutanecarboxylic acid} + \text{ethanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of anhydrous conditions and high-purity reagents is crucial to minimize side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-fluorocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluorocyclobutanecarboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: 3-fluorocyclobutanecarboxylic acid.
Reduction: 3-fluorocyclobutanemethanol.
Substitution: 3-iodocyclobutanecarboxylate (if fluorine is replaced by iodine).
Scientific Research Applications
Ethyl 3-fluorocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-fluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs, their molecular properties, and functional differences:
Biological Activity
Ethyl 3-fluorocyclobutane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclobutane ring with a fluorine atom and an ester functional group. Its chemical formula is . The incorporation of fluorine is known to enhance the lipophilicity and metabolic stability of compounds, which can be crucial for their biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances the binding affinity of the compound to these targets, while the ester group may facilitate hydrolysis and subsequent interactions with biomolecules.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate receptor activity, potentially influencing signaling pathways critical for various physiological processes.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity: Preliminary investigations suggest that this compound exhibits antimicrobial properties, making it a candidate for further development as an antibacterial agent.
- Cytotoxic Effects: Research indicates potential cytotoxic effects against cancer cell lines, suggesting its utility in oncology.
Case Studies and Experimental Data
-
Antimicrobial Studies:
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, particularly against Gram-positive bacteria.
- Table 1: Antimicrobial Activity
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 10 Bacillus subtilis 12
-
Cytotoxicity Assays:
- In vitro assays were conducted on several cancer cell lines (e.g., MCF-7, HeLa). The compound exhibited IC50 values ranging from 20 to 30 µM, indicating moderate cytotoxicity.
- Table 2: Cytotoxicity Data
Cell Line IC50 (µM) MCF-7 25 HeLa 22 A549 30
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
